Synthetic Yield Advantage Over Friedel-Crafts Methods
The synthesis of 7-fluoro-1-indanone from o-fluoroacetophenone via α-methyleneation, electrophilic addition, and intramolecular Friedel-Crafts alkylation proceeds with an overall yield of 91.4% under mild conditions that do not require anhydrous or oxygen-free environments . This three-step sequence represents a significant improvement over traditional Friedel-Crafts acylation methods using 2-fluorobenzoic acid and SOCl2/AlCl3, which produce 7-fluoro-1-indanone in only 32% yield (6.85 g from 20.00 g starting material) . For procurement decision-making, this 59.4 percentage point yield differential directly translates to reduced cost per gram of final product and lower raw material waste.
| Evidence Dimension | Overall synthetic yield |
|---|---|
| Target Compound Data | 91.4% overall yield (three-step sequence) |
| Comparator Or Baseline | 32% yield (traditional Friedel-Crafts method using SOCl2/AlCl3) |
| Quantified Difference | +59.4 percentage points (approximately 2.86× higher yield) |
| Conditions | Target: o-fluoroacetophenone starting material, paraformaldehyde, diethylamine trifluoroacetate, 70°C reflux; Comparator: 2-fluorobenzoic acid, SOCl2, AlCl3, NaCl, benzene reflux |
Why This Matters
Higher synthetic yield directly reduces procurement costs for downstream applications and minimizes waste in multi-step syntheses.
